4-Chloro-2-methoxybenzyl alcohol
Description
Significance as a Precursor and Synthetic Intermediate in Organic Chemistry
4-Chloro-2-methoxybenzyl alcohol serves as a crucial building block in the synthesis of more complex molecules. chemimpex.com Its utility is particularly prominent in the development of bioactive compounds with potential therapeutic applications. chemimpex.com Researchers utilize this compound as a key intermediate in the creation of novel pharmaceuticals, including those with anti-inflammatory and antimicrobial properties. chemimpex.com The presence of the hydroxyl and chloro functionalities allows for a variety of chemical transformations, such as oxidation, esterification, and nucleophilic substitution, enabling the construction of diverse molecular architectures.
The compound's role extends to the agricultural sector, where it is employed in the formulation of pesticides. chemimpex.com Furthermore, its unique chemical properties have led to its exploration in material science for the development of new polymers and coatings. chemimpex.com
Overview of Related Benzyl (B1604629) Alcohol Derivatives in Research
Benzyl alcohol (C6H5CH2OH) itself is a fundamental aromatic alcohol used extensively in organic synthesis. fiveable.me It functions as a solvent, a protecting group for carboxylic acids via ester formation, and a precursor to a wide range of other organic compounds. fiveable.me Its derivatives, substituted benzyl alcohols, exhibit a broad spectrum of reactivity and applications, largely dictated by the nature and position of the substituents on the benzene (B151609) ring.
For instance, 4-methoxybenzyl alcohol, also known as anisyl alcohol, is a valuable intermediate in the fragrance, flavor, and pharmaceutical industries. chemimpex.comguidechem.com It is used in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com The methoxy (B1213986) group in the para position influences the electronic properties of the aromatic ring, affecting its reactivity in synthetic transformations. nih.gov The synthesis of such derivatives often involves multi-step processes, starting from correspondingly substituted toluenes or benzaldehydes. google.comgoogle.com
The study of substituted benzyl alcohols is a significant area of research, as the introduction of different functional groups allows for the fine-tuning of a molecule's physical, chemical, and biological properties. researchgate.net This has led to the development of a vast library of benzyl alcohol derivatives with applications ranging from medicinal chemistry to materials science. researchgate.netwikipedia.org
Scope and Research Focus of the Review
This review will focus exclusively on the chemical compound this compound. The subsequent sections will delve into its chemical properties and provide an overview of its synthetic applications as documented in academic and patent literature. The aim is to provide a comprehensive and scientifically accurate resource for researchers and chemists interested in this specific synthetic intermediate.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-chloro-2-methoxyphenyl)methanol | chemicalbook.comsigmaaldrich.comsigmaaldrich.comnih.govthermofisher.com |
| CAS Number | 55685-75-1 | chemicalbook.comsigmaaldrich.comnih.govthermofisher.com |
| Molecular Formula | C8H9ClO2 | chemicalbook.comnih.govthermofisher.com |
| Molecular Weight | 172.61 g/mol | chemicalbook.comsigmaaldrich.comnih.gov |
| Appearance | Pale cream to cream crystalline solid | chemicalbook.com |
| Melting Point | 47-51 °C | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| Boiling Point (Predicted) | 196.5±25.0 °C | chemicalbook.com |
| Density (Predicted) | 1.243±0.06 g/cm3 | chemicalbook.com |
| Flash Point | 110 °C (230 °F) | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |
| pKa (Predicted) | 12.12±0.20 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXPZAITCCIOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55685-75-1 | |
| Record name | 4 Chloro-2-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Routes for 4 Chloro 2 Methoxybenzyl Alcohol
Established Laboratory Synthesis Procedures
Traditional methods for synthesizing 4-Chloro-2-methoxybenzyl alcohol primarily rely on the functional group transformation of readily available precursors, such as corresponding aldehydes, carboxylic acids, or other related aromatic compounds.
Reduction of Corresponding Aldehydes and Carboxylic Acids
A common and direct route to this compound involves the reduction of the carbonyl group in 4-chloro-2-methoxybenzaldehyde (B1590457) or the carboxyl group in 4-chloro-2-methoxybenzoic acid.
The reduction of 4-chloro-2-methoxybenzaldehyde is a frequently employed method due to the commercial availability of the starting aldehyde. sigmaaldrich.comcalpaclab.com This transformation can be accomplished using a variety of reducing agents. Standard laboratory reagents include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695), or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation, employing hydrogen gas with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is also an effective method. More recently, selective reduction protocols have been developed, such as hydrosilylation using polymethylhydrosiloxane (B1170920) (PMHS) with a potassium carbonate activator, which shows excellent chemoselectivity. researchgate.net
Similarly, 4-chloro-2-methoxybenzoic acid can be reduced to the corresponding alcohol. sigmaaldrich.com This conversion requires stronger reducing agents than those used for aldehydes. Lithium aluminum hydride is highly effective for this purpose. The process involves the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the final alcohol. It is important to note that milder reagents like sodium borohydride are generally not potent enough to reduce carboxylic acids directly.
Table 1: Comparison of Reducing Agents for Aldehyde and Carboxylic Acid Precursors
| Precursor | Reducing Agent | Typical Solvent | Relative Reactivity | Key Considerations |
|---|---|---|---|---|
| 4-Chloro-2-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High | Mild, selective for aldehydes/ketones. |
| 4-Chloro-2-methoxybenzaldehyde | Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate | High | Can be used for large scale, requires pressure equipment. |
| 4-Chloro-2-methoxybenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very High | Highly reactive, non-selective, reacts violently with water. |
| 4-Chloro-2-methoxybenzoic acid | Borane (BH₃·THF) | Tetrahydrofuran (THF) | High | More selective than LiAlH₄, reduces acids faster than esters. |
Derivatization from Related Aromatic Precursors
Alternatively, this compound can be synthesized by building upon simpler aromatic precursors. One potential route starts with the chlorination of anisole (B1667542) to produce p-chloroanisole, followed by a Friedel-Crafts acylation or formylation at the ortho-position to the methoxy (B1213986) group to introduce a carbonyl function. This intermediate aldehyde or ketone can then be reduced to the target alcohol as described previously.
Another approach involves the functionalization of 4-chloro-2-methoxytoluene. This could proceed via a free-radical halogenation of the methyl group, for instance using N-bromosuccinimide (NBS), to form 4-chloro-2-methoxybenzyl bromide. Subsequent nucleophilic substitution of the bromide with a hydroxide (B78521) source, such as aqueous sodium hydroxide, would yield the desired alcohol. This hydrolysis step can sometimes be facilitated by the presence of a phase transfer catalyst.
Novel and Green Chemistry Approaches to Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer processes. These principles have been applied to the synthesis of benzyl (B1604629) alcohols and their derivatives through catalytic methods, microwave assistance, and flow chemistry.
Catalytic Synthesis Methods, Including Phase Transfer Catalysis and Copper-Catalyzed Reactions
Phase Transfer Catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, such as an aqueous phase and an organic phase. ijirset.com This methodology can accelerate reactions, improve yields, and reduce the need for harsh organic solvents, aligning with the principles of green chemistry. ijirset.comdalalinstitute.com In the context of synthesizing this compound, PTC could be effectively used in the hydrolysis of 4-chloro-2-methoxybenzyl chloride. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase, where it reacts with the benzyl chloride to form the alcohol. tcichemicals.comslideshare.net This avoids the need for a homogeneous solvent system and can proceed under milder conditions. tcichemicals.com
Copper-catalyzed reactions have emerged as powerful tools in organic synthesis. While direct copper-catalyzed synthesis of this specific alcohol is not widely documented, related transformations highlight its potential. For instance, copper/TEMPO (2,2,6,6-tetramethylpiperidine N-oxyl) catalyst systems are used for the aerobic oxidation of primary alcohols to aldehydes. rsc.org A reverse application, the copper-catalyzed reduction of the corresponding aldehyde, is plausible. Furthermore, copper catalysts are pivotal in cross-coupling and cyclization reactions that could be used to construct precursors to the target molecule. nih.gov
Microwave-Assisted Synthesis Techniques
The use of microwave irradiation to heat and accelerate chemical reactions has become a cornerstone of modern organic synthesis. rasayanjournal.co.inat.ua Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. nih.gov
The reduction of 4-chloro-2-methoxybenzaldehyde or the hydrolysis of its corresponding benzyl halide could be significantly enhanced using microwave technology. For example, a hydrolysis reaction that might take several hours under conventional reflux could potentially be completed in minutes within a dedicated microwave reactor. rasayanjournal.co.in This efficiency is particularly valuable for rapid library synthesis in medicinal chemistry and for process optimization. beilstein-journals.org
Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Method | Reaction Time | Yield | Reference Principle |
|---|---|---|---|---|
| Hydrolysis of Benzyl Chloride | Conventional Heating | ~35 minutes | ~97% | General principle of thermal hydrolysis. rasayanjournal.co.in |
| Hydrolysis of Benzyl Chloride | Microwave Irradiation | ~3 minutes | ~97% | Acceleration of hydrolysis via microwave heating. rasayanjournal.co.in |
| Aldehyde Reduction | Conventional Heating | Hours | Moderate to High | Standard thermal reduction conditions. |
| Aldehyde Reduction | Microwave Irradiation | Minutes | High | Rapid, efficient reduction under microwave conditions. nih.gov |
Flow Chemistry Applications in Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. thieme-connect.dethieme-connect.de The precise control over reaction parameters such as temperature, pressure, and stoichiometry allows for the safe handling of highly reactive reagents and the management of exothermic reactions.
The synthesis of this compound could be adapted to a flow process. For example, the reduction of 4-chloro-2-methoxybenzaldehyde using a potent hydride reagent could be performed more safely in a microreactor, where the small reaction volume minimizes risks. Similarly, catalytic hydrogenations can be carried out in packed-bed flow reactors, enabling efficient catalyst use and easy product separation. This technology is highly suitable for industrial-scale production, ensuring consistent product quality and enhanced operational safety. thieme-connect.de
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound often requires precise control over chemical reactions to ensure that only the desired functional groups react, and that they react at the correct position on the molecule. This control is achieved through chemo- and regioselective strategies. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the preferential reaction at one specific site on a molecule over other possible sites.
Chemoselective Synthesis
A primary and crucial chemoselective step in the synthesis of this compound is the reduction of the corresponding aldehyde, 4-chloro-2-methoxybenzaldehyde. The challenge lies in reducing the aldehyde group (-CHO) to a primary alcohol group (-CH₂OH) without affecting the chloro (-Cl) and methoxy (-OCH₃) substituents on the aromatic ring.
One effective method for this transformation is hydrosilylation. Research has demonstrated that aldehydes can be selectively reduced to their corresponding alcohols using polymethylhydrosiloxane (PMHS) in the presence of potassium carbonate (K₂CO₃). researchgate.net This protocol is noted for its excellent chemoselectivity, tolerating other reducible functionalities such as nitro and cyano groups, which makes it highly suitable for a substituted benzaldehyde (B42025) like 4-chloro-2-methoxybenzaldehyde. researchgate.net The reaction proceeds under mild conditions and effectively isolates the aldehyde for reduction.
Another established chemoselective pathway involves catalytic hydrogenation. In multi-step syntheses of similar benzyl alcohols, an intermediate aldehyde is often reduced to the alcohol via hydrogenation. For instance, in the synthesis of p-methoxybenzyl alcohol from p-methoxy toluene (B28343), an intermediate anisaldehyde is hydrogenated to the final alcohol product. google.com This method, when applied to 4-chloro-2-methoxybenzaldehyde, would use a catalyst (like a palladium or nickel-based one) and a hydrogen source to selectively reduce the aldehyde.
The following table summarizes key aspects of chemoselective reduction strategies applicable to the synthesis of this compound.
| Method | Reagent System | Substrate Example | Product | Key Feature |
| Hydrosilylation | Polymethylhydrosiloxane (PMHS), K₂CO₃ | 4-Chloro-2-methoxybenzaldehyde | This compound | High chemoselectivity; tolerates various functional groups. researchgate.net |
| Catalytic Hydrogenation | H₂ + Catalyst (e.g., Ni, Pd) | 4-Chloro-2-methoxybenzaldehyde | This compound | Widely used industrial method for aldehyde reduction. google.com |
Regioselective Synthesis
Regioselectivity is critical when introducing substituents onto the benzene (B151609) ring in precursors to this compound. The relative positions of the chloro, methoxy, and eventual hydroxymethyl groups are determined by regioselective reactions.
For example, if starting with a disubstituted benzene, the introduction of a third group must be directed to a specific, desired carbon atom. The principles of regioselectivity can be illustrated by the selective protection of hydroxyl groups in dihydroxybenzaldehydes. In the case of 3,4-dihydroxybenzaldehyde, researchers have achieved the regioselective protection of the 4-hydroxyl group using various alkyl halides in the presence of a mild base like sodium bicarbonate. mdpi.com This selectivity is driven by the electronic properties of the molecule, where one hydroxyl group is more reactive or accessible than the other. mdpi.com
Applying this concept to a hypothetical synthesis of this compound, consider the methoxylation of 4-chlorophenol. To yield the desired 2-methoxy intermediate, the reaction must be regioselective for the ortho position relative to the hydroxyl group and meta to the chloro group. Similarly, the chlorination of 2-methoxyphenol would need to be regioselective for the para position relative to the hydroxyl group. The choice of reagents and reaction conditions is paramount in directing the incoming electrophile to the correct position, avoiding the formation of unwanted isomers.
The table below illustrates the concept of regioselectivity using data from the protection of a related dihydroxybenzaldehyde, highlighting how specific reaction conditions can favor one isomer over others.
| Starting Material | Reagent | Base / Conditions | Major Product | Yield | Reference |
| 3,4-Dihydroxybenzaldehyde | Benzyl chloride | NaHCO₃, NaI, 40°C | 4-Benzyloxy-3-hydroxybenzaldehyde | 75% | mdpi.com |
| 3,4-Dihydroxybenzaldehyde | p-Methoxybenzyl chloride | NaHCO₃, NaI, 40°C | 3-Hydroxy-4-(p-methoxybenzyloxy)benzaldehyde | 72% | mdpi.com |
| 3,4-Dihydroxybenzaldehyde | Propargyl bromide | NaHCO₃, NaI, 40°C | 3-Hydroxy-4-(propargyloxy)benzaldehyde | 70% | mdpi.com |
These examples underscore the importance of regioselective control in multi-step aromatic synthesis to ensure the correct substitution pattern in the final product.
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Methoxybenzyl Alcohol
Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids
The primary alcohol group of 4-Chloro-2-methoxybenzyl alcohol can be oxidized to form either 4-chloro-2-methoxybenzaldehyde (B1590457) or, under more vigorous conditions, 4-chloro-2-methoxybenzoic acid. The selective outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. chemistrysteps.com
The selective oxidation of primary benzyl (B1604629) alcohols to aldehydes is a crucial transformation. The mechanism for this process often involves the formation of an intermediate that facilitates the removal of the benzylic proton. For instance, in oxidations using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), the alcohol attacks the chromium, forming a chromate (B82759) ester. A base then abstracts the proton from the benzylic carbon, leading to an E2-like elimination that forms the aldehyde and a reduced chromium species. chemistrysteps.comvanderbilt.edu
For catalytic systems, such as those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), the mechanism proceeds through a different pathway. The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO by a co-oxidant. The alcohol attacks this species, and subsequent deprotonation and fragmentation yield the aldehyde and the reduced hydroxylamine (B1172632) form of TEMPO, which is then re-oxidized to continue the catalytic cycle. nih.gov
Further oxidation of the intermediate aldehyde to a carboxylic acid requires the presence of water. The aldehyde forms a hydrate (B1144303) (a geminal diol), which structurally resembles a primary alcohol. chemistrysteps.com This hydrate can then be oxidized by the same mechanisms described above to yield the carboxylic acid. chemistrysteps.comnih.gov A plausible mechanism for the oxidation of the related 4-methoxybenzyl alcohol to its corresponding aldehyde and then to the carboxylic acid has been proposed, illustrating these sequential steps. researchgate.net Controlling the reaction conditions, particularly the exclusion of water, is key to stopping the oxidation at the aldehyde stage. vanderbilt.edu
A variety of catalytic systems have been developed for the chemoselective oxidation of benzyl alcohols, which are applicable to this compound. These systems are often preferred over stoichiometric reagents due to their efficiency, milder reaction conditions, and reduced waste. nih.gov
TEMPO-Based Systems : Copper-catalyzed systems using TEMPO as a co-catalyst are highly effective for the aerobic oxidation of benzyl alcohols. rsc.org A system comprising Copper(I) iodide (CuI), DMAP, and TEMPO under an oxygen atmosphere can selectively oxidize various substituted benzyl alcohols to their corresponding aldehydes in high yields. nih.gov Another approach involves using sodium hypochlorite (B82951) (NaOCl) as the primary oxidant with TEMPO under phase-transfer conditions. nih.govorganic-chemistry.org To achieve oxidation to the carboxylic acid, a two-step, one-pot procedure can be employed where the alcohol is first treated with NaOCl/TEMPO, followed by the addition of sodium chlorite (B76162) (NaClO2) to oxidize the intermediate aldehyde. nih.gov
Photocatalytic Systems : Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO2) offers an environmentally friendly oxidation method. researchgate.net Upon UV irradiation, TiO2 generates electron-hole pairs that produce reactive oxygen species, which then oxidize the alcohol. Studies on 4-methoxybenzyl alcohol have shown that the crystallinity of the TiO2 catalyst influences the reaction rate and the yield of the resulting aldehyde. researchgate.net
Phase-Transfer Catalysis : To overcome the insolubility of an aqueous oxidant in an organic substrate solution, phase-transfer catalysis (PTC) can be utilized. ijasrm.comquizlet.com For the oxidation of 4-methoxybenzyl alcohol, a system using hydrogen peroxide as a clean oxidant, sodium tungstate (B81510) as a co-catalyst, and tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst has been shown to be effective. ijasrm.com The TBAB shuttles the tungstate oxidant species into the organic phase to react with the alcohol. quizlet.comquizlet.com
Below is a table summarizing various catalytic systems used for the oxidation of substituted benzyl alcohols.
| Catalyst System | Oxidant | Substrate Example | Product | Yield/Selectivity | Reference(s) |
| CuI/DMAP/TEMPO | O₂ (air) | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | ~65% Yield | nih.gov, rsc.org |
| TiO₂ (home-prepared) | UV/Air | 4-Methoxybenzyl alcohol | p-Anisaldehyde | 41.5% Yield | researchgate.net |
| Sodium Tungstate/TBAB | H₂O₂ | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde (B44291) | - | ijasrm.com |
| TEMPO/NaOCl then NaClO₂ | NaOCl, NaClO₂ | Primary Alcohols | Carboxylic Acid | High Yields | nih.gov |
| Fe₃O₄@P4VP@FeCl₃/TEMPO | O₂ | Benzyl alcohol | Benzaldehyde (B42025) | ~99% Conversion, ~99% Selectivity | mdpi.com |
Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for substitution reactions to occur, it must first be converted into a good leaving group. chemistrysteps.comlibretexts.org This is typically achieved either by protonation under strongly acidic conditions to form -OH₂⁺ (which leaves as H₂O) or by converting the hydroxyl into a sulfonate ester (e.g., tosylate, mesylate) or an intermediate with reagents like thionyl chloride. chemistrysteps.comlibretexts.orglibretexts.org
Halogenation involves replacing the hydroxyl group with a halogen atom.
Using Hydrohalic Acids (HX) : Strong acids like HCl, HBr, and HI can be used to convert alcohols to the corresponding alkyl halides. libretexts.org The reaction proceeds via an Sₙ2 mechanism for primary alcohols and an Sₙ1 mechanism for tertiary alcohols; secondary alcohols can react by either pathway. libretexts.org For primary benzylic alcohols like this compound, the Sₙ2 pathway is expected, though the potential for carbocation formation at the benzylic position can introduce Sₙ1 character. chemistrysteps.com
Using Thionyl Chloride (SOCl₂) and Phosphorus Tribromide (PBr₃) : These reagents are commonly used to convert primary and secondary alcohols into alkyl chlorides and bromides, respectively, often under milder conditions than strong HX acids. chemistrysteps.comlibretexts.org With SOCl₂, the alcohol first attacks the sulfur atom, forming an intermediate chlorosulfite ester. In the presence of a base like pyridine, the subsequent displacement by chloride occurs via a clean Sₙ2 mechanism with inversion of configuration. libretexts.org PBr₃ reacts similarly, forming a phosphite (B83602) ester intermediate that is then displaced by bromide. youtube.com
The table below outlines common halogenating agents for alcohols.
| Reagent | Halide Product | General Mechanism | Notes | Reference(s) |
| HCl (+ ZnCl₂) | Chloride | Sₙ2 (for 1° alcohol) | ZnCl₂ is often required as a catalyst for primary alcohols. | chemistrysteps.com |
| HBr | Bromide | Sₙ2 (for 1° alcohol) | More reactive than HCl. | libretexts.org |
| SOCl₂ | Chloride | Sₙ2 (with pyridine) | Converts -OH to a good leaving group (chlorosulfite ester). | chemistrysteps.com, libretexts.org |
| PBr₃ | Bromide | Sₙ2 | Avoids carbocation rearrangements often seen with HBr. | libretexts.org |
Esterification : This reaction involves the formation of an ester by reacting the alcohol with a carboxylic acid or its derivative. The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). nih.govnagwa.commasterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol's hydroxyl group. masterorganicchemistry.com Alternatively, for more rapid and often irreversible ester formation, the alcohol can be reacted with more reactive carboxylic acid derivatives like acid chlorides or anhydrides, typically in the presence of a base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct. nih.gov
Etherification : Etherification involves the formation of an ether by replacing the hydrogen of the hydroxyl group with an alkyl or aryl group. msu.edu A classic method is the Williamson ether synthesis, which requires deprotonating the alcohol with a strong base (like NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. msu.edu For benzyl alcohols, other methods include reactions catalyzed by Lewis acids or mediated by various reagents. For example, the related 4-methoxybenzyl alcohol can be converted to an ether using catalysts in isopropanol (B130326) at elevated temperatures, proceeding through a stabilized carbocation intermediate. osti.gov Another method for the chemoselective conversion of benzyl alcohols to methyl or ethyl ethers uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). organic-chemistry.org
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. The feasibility and regioselectivity (i.e., the position of substitution) of this reaction on this compound are determined by the combined electronic effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the chloro group (-Cl), and the hydroxymethyl group (-CH₂OH). libretexts.orglibretexts.org
Directing Effects of Substituents :
Methoxy Group (-OCH₃) : The methoxy group is a powerful activating group due to its strong +R (resonance) effect, where the oxygen's lone pairs donate electron density to the ring. This effect strongly outweighs its -I (inductive) effect. It is an ortho, para-director. libretexts.org
Chloro Group (-Cl) : The chloro group is a deactivating group. Its strong -I effect withdraws electron density from the ring, making it less reactive than benzene. However, its +R effect (though weaker than its -I effect) directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com
Hydroxymethyl Group (-CH₂OH) : This group is weakly deactivating via a -I effect and is considered an ortho, para-director.
Predicted Regioselectivity : In a competition between these groups, the powerful activating and directing effect of the methoxy group dominates. The available positions for substitution are C-3, C-5, and C-6.
The position para to the methoxy group (C-5) is a potential site.
The position ortho to the methoxy group (C-3) is another likely site.
The C-6 position is ortho to the -CH₂OH group and meta to the -Cl group.
Given the strong activating nature of the -OCH₃ group, electrophilic substitution is expected to occur primarily at the positions ortho and para to it. The para position (C-5) is sterically unhindered. The ortho position (C-3) is also available. Therefore, a mixture of products with substitution at C-3 and C-5 would be expected, with the exact ratio depending on the specific electrophile and reaction conditions. For example, nitration of chlorobenzene (B131634) yields a mixture of ortho and para products, and nitration of toluene (B28343) also gives ortho and para isomers. libretexts.org The general mechanism for EAS reactions like halogenation or nitration involves the generation of a strong electrophile (e.g., Br⁺ or NO₂⁺) with a catalyst, followed by the attack of the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), and finally, deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
| -OCH₃ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |
| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -CH₂OH | -I (Withdrawing) | - | Weakly Deactivating | Ortho, Para |
Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
This compound possesses two primary sites for potential palladium-catalyzed cross-coupling reactions: the aryl chloride and the benzylic alcohol. The carbon-chlorine bond on the aromatic ring is a potential site for classic cross-coupling reactions that form new carbon-carbon bonds. However, the reactivity of aryl chlorides in such transformations is generally lower than that of the corresponding bromides or iodides, often necessitating more specialized catalysts or harsher reaction conditions.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron species and an organic halide. While there is a lack of specific research detailing the direct participation of this compound in a Suzuki-Miyaura reaction within the reviewed literature, the general principles of this reaction are well-established for aryl chlorides. For a successful coupling, a palladium(0) catalyst is typically employed, which undergoes oxidative addition to the carbon-chlorine bond. This is often the rate-limiting step for aryl chlorides due to the high bond dissociation energy of the C-Cl bond.
To overcome this challenge, specialized ligand systems are often required to facilitate the oxidative addition. Ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the coupling of aryl chlorides. The reaction would proceed through the typical catalytic cycle of oxidative addition, transmetalation with a boronic acid or ester in the presence of a base, and subsequent reductive elimination to yield the coupled product. The presence of the methoxy and hydroxymethyl groups on the ring may also influence the electronic properties and, consequently, the reactivity of the aryl chloride.
A general scheme for the potential Suzuki-Miyaura coupling of an aryl chloride is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |
| Aryl Chloride | Arylboronic Acid | Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) / Phosphine (B1218219) Ligand | Carbonate or Phosphate Base | Toluene, Dioxane, or Water/Organic mixtures | Biaryl Compound |
Sonogashira Reaction
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. Similar to the Suzuki-Miyaura reaction, the use of aryl chlorides like this compound is possible but more challenging than with aryl bromides or iodides.
The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the aryl chloride. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is more nucleophilic than the alkyne itself. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center to afford the aryl-alkyne product and regenerate the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |
| Aryl Chloride | Terminal Alkyne | Pd Catalyst / Optional Cu(I) salt | Amine Base (e.g., Et₃N, DIPEA) | Toluene, THF, or DMF | Arylalkyne |
Other Significant Organic Transformations
Beyond its potential role in cross-coupling reactions, this compound is a versatile intermediate that can undergo various other significant organic transformations, primarily involving the benzylic alcohol functionality.
Oxidation to Aldehyde
The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 4-chloro-2-methoxybenzaldehyde. This transformation is a common and crucial step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the tolerance of other functional groups in the molecule.
Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or the use of chromium-based reagents like pyridinium chlorochromate (PCC). Catalytic methods, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite, offer a greener alternative. For instance, the related compound 4-methoxybenzyl alcohol has been effectively oxidized to its aldehyde via catalytic photooxidation using a flavin-zinc(II)-cyclen complex. nih.gov
| Starting Material | Reagent | Product | Typical Yield |
| This compound | PCC, DMP, or Swern Oxidation conditions | 4-Chloro-2-methoxybenzaldehyde | Good to Excellent |
Etherification
The hydroxyl group of this compound can readily undergo etherification to form 4-chloro-2-methoxybenzyl ethers. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether.
The reactivity in Williamson ether synthesis is dependent on the nature of the alkyl halide, with primary halides being the most effective substrates to avoid competing elimination reactions. This transformation is valuable for introducing a variety of alkyl groups onto the benzylic position, further diversifying the synthetic utility of the starting alcohol.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Alkyl Halide (R-X) | NaH | THF or DMF | 4-Chloro-2-methoxybenzyl ether (R-O-CH₂-Ar) |
Derivatization and Functionalization Strategies of the 4 Chloro 2 Methoxybenzyl Moiety
Synthesis of Substituted Benzyl (B1604629) Halides and Amines
The conversion of the benzylic alcohol functional group into halides and amines is a fundamental strategy for further molecular elaboration. These derivatives serve as key precursors for nucleophilic substitution and other coupling reactions.
Benzyl Halides: The synthesis of benzyl chlorides from the corresponding benzyl alcohols can be achieved under acidic conditions. A common method involves treating the alcohol with a mixture of concentrated hydrochloric acid and 1,4-dioxane. acgpubs.org This reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the chloride ion. The presence of electron-donating groups, such as methoxy (B1213986) groups on the aromatic ring, can influence the reaction's efficiency. acgpubs.org The direct nucleophilic substitution of alcohols is a desirable process for chemists as it provides an efficient route to halides. researchgate.net While the 4-methoxybenzyl bromide and iodide have been synthesized from the corresponding alcohol, their stability can be a concern, with the iodide being particularly unstable and prone to decomposition, especially on a larger scale or upon exposure to light. researchgate.net This instability is attributed to the electron-releasing nature of the methoxy group, which stabilizes the resulting benzylic carbocation and facilitates the departure of the halide leaving group. researchgate.net
Table 1: Synthesis of Benzyl Halides from Benzylic Alcohols
| Starting Material | Reagent System | Product | Yield | Reference |
| Substituted Benzyl Alcohols | HCl/dioxane (3:1, v/v) | Substituted Benzyl Chlorides | 60-90% | acgpubs.org |
| Benzyl Alcohol | Ammonium (B1175870) Halides in [Bmim]PF6 | Benzyl Halides | N/A | researchgate.net |
| 4-Methoxybenzyl Alcohol | (Not specified, general prep) | 4-Methoxybenzyl Bromide/Iodide | N/A | researchgate.net |
Benzylamines: The synthesis of benzylamines from benzylic alcohols is a less direct transformation that often proceeds through an intermediate such as an aldehyde or a halide. For instance, the related 4-methoxybenzylamine (B45378) can be prepared via the reductive amination of 4-methoxybenzaldehyde (B44291) with ammonia (B1221849) and a reducing agent. chemicalbook.com Another route involves the reduction of 4-methoxybenzonitrile. chemicalbook.com These methods highlight potential pathways that could be adapted for the synthesis of 4-chloro-2-methoxybenzylamine, which could then be incorporated into biologically active molecules, similar to how 3-chloro-4-methoxybenzylamine hydrochloride is a key intermediate for the drug avanafil. chemicalbook.com
Formation of Protecting Groups (e.g., as 4-Methoxybenzyl Esters)
The 4-chloro-2-methoxybenzyl group, analogous to the widely used p-methoxybenzyl (PMB) group, can be employed to protect carboxylic acids by forming esters. Protecting groups are crucial in multi-step syntheses to mask reactive functional groups while other parts of the molecule are being modified. uchicago.edu The PMB ester, in particular, is valued as an inexpensive and robust protecting group that can be introduced under mild conditions and removed using various orthogonal methods. nih.gov
The formation of these esters can be achieved through several methods:
From Carboxylic Acids: Direct alkylation of a carboxylic acid with a benzyl halide, such as 4-chloro-2-methoxybenzyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534) is a common approach. nih.gov
Using Trichloroacetimidates: A highly effective method involves reacting the carboxylic acid with an activated benzyl alcohol derivative, such as 4-methoxybenzyl-2,2,2-trichloroacetimidate. This reaction often proceeds in excellent yields without the need for an external acid catalyst and is tolerant of sterically hindered acids. researchgate.net
From Other Esters: Transesterification, where another ester (e.g., a methyl ester) is treated with 4-chloro-2-methoxybenzyl alcohol in the presence of an acid or base catalyst, can also form the desired benzyl ester. nih.gov The lithium salt of the alcohol, formed by deprotonation with n-butyllithium, is effective for this transformation. nih.gov
The stability of the p-methoxybenzyl protecting group in various reaction conditions and the multiple methods for its cleavage (acidic, basic, or oxidative conditions) underscore its versatility. nih.govrsc.org For example, trifluoroacetic acid (TFA) in the presence of anisole (B1667542) as a cation scavenger is a standard method for cleavage. rsc.org This established chemistry for the PMB group serves as a reliable blueprint for the use of the 4-chloro-2-methoxybenzyl group.
Table 2: Methods for the Formation of 4-Methoxybenzyl (PMB) Esters
| Method | Reagents | Key Features | Reference |
| Direct Alkylation | Carboxylic Acid, PMB-Cl, Triethylamine | Standard method, suitable for simple acids. | nih.gov |
| Trichloroacetimidate | Carboxylic Acid, PMB-O-C(CCl3)=NH | High yields, no catalyst needed, good for hindered acids. | researchgate.net |
| Transesterification | Methyl Ester, PMB-OLi (from PMB-OH + n-BuLi) | Effective for converting one ester to another. | nih.gov |
| From N-Acylimidazoles | N-Acylimidazole, PMB-OH, Pyridinium (B92312) salt | Mild conditions, promoted by pyridinium salts. | nih.gov |
Incorporation into Complex Organic Structures
The utility of this compound as a synthetic building block is demonstrated by its incorporation into larger, more complex organic molecules, particularly in the pharmaceutical field. chemimpex.com It serves as an important intermediate in the synthesis of various bioactive compounds, including potential anti-inflammatory and antimicrobial agents. chemimpex.com
The analogous p-methoxybenzyl (PMB) group has been instrumental in the total synthesis of numerous complex natural products. For example:
In a formal synthesis of the macrolide antibiotic (-)-borrelidin , a PMB ester was used to protect a carboxylic acid. The ester remained intact during other transformations and was later hydrolyzed under basic conditions using lithium hydroxide (B78521). nih.gov
During the synthesis of the lignan (B3055560) vibsanol , both a PMB ester and a PMB ether were formed. The ester was selectively removed under basic conditions to yield the required carboxylic acid intermediate. nih.gov
The 4-methoxybenzylamine moiety, a close relative, is a crucial component of avanafil , an oral medication used to treat erectile dysfunction. chemicalbook.com
Selective Functionalization of Different Sites within the Molecule
A key challenge in organic synthesis is achieving selectivity, where one functional group or position in a molecule is modified in the presence of others. The 4-chloro-2-methoxybenzyl moiety offers opportunities for such selective transformations.
Selective Deprotection: As seen in the synthesis of vibsanol, a PMB ester can be selectively cleaved with a base (e.g., LiOH) while a PMB ether in the same molecule remains unaffected. nih.gov This orthogonality is a cornerstone of modern protecting group strategy.
Selective Oxidation: The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde. A variety of catalytic systems, such as those using molybdenum complexes with hydrogen peroxide as the oxidant, can achieve this transformation efficiently and with high selectivity, avoiding over-oxidation to the carboxylic acid. rsc.org
Site-Selective C-H Functionalization: Advanced catalytic methods allow for the direct functionalization of C-H bonds. For alcohols, processes have been developed that merge transfer hydrogenation and carbonyl addition, enabling the site-selective modification of polyols without the need for protecting groups. nih.gov These methods often show a kinetic preference for the functionalization of primary alcohols over secondary ones, a principle that could be applied to selectively react at the benzylic alcohol of a more complex substrate containing other alcohol groups. nih.gov
This ability to selectively functionalize different sites—the alcohol, the aromatic ring, or a protecting group derived from it—highlights the compound's versatility and value in constructing intricate molecular architectures.
Applications in Advanced Organic Synthesis and Material Science
Utilization as a Key Building Block for Complex Molecules
The distinct substitution pattern of 4-chloro-2-methoxybenzyl alcohol makes it a valuable precursor in the synthesis of more intricate chemical structures. chemimpex.com The presence of the chloro and methoxy (B1213986) groups influences the electron density of the aromatic ring and provides reactive sites for further functionalization. chemimpex.com Chemists utilize this compound as a foundational element for constructing complex molecular frameworks, which are often key components of pharmacologically active compounds and other specialized chemicals. chemimpex.comnetascientific.com
One of the primary transformations of this compound involves the conversion of the benzylic alcohol group into other functionalities. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a benzyl (B1604629) halide, which can then participate in a variety of nucleophilic substitution reactions. A notable example is its reaction with thionyl chloride to form 4-chloro-2-methoxybenzyl chloride. This intermediate is then reacted with sodium cyanide to yield 4-chloro-2-methoxyphenylacetonitrile, which can be further hydrolyzed to 2-(4-chloro-2-methoxyphenyl)acetic acid. This acetic acid derivative serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.
The following table outlines a typical reaction sequence starting from this compound:
| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| This compound | Thionyl chloride | 4-Chloro-2-methoxybenzyl chloride | Chlorination |
| 4-Chloro-2-methoxybenzyl chloride | Sodium cyanide | 4-Chloro-2-methoxyphenylacetonitrile | Cyanation |
| 4-Chloro-2-methoxyphenylacetonitrile | Aqueous potassium hydroxide (B78521) | 2-(4-Chloro-2-methoxyphenyl)acetic acid | Hydrolysis |
This strategic use of this compound as a starting material allows for the efficient assembly of complex molecular scaffolds.
Role in the Synthesis of Agrochemical Intermediates
In the field of agrochemicals, this compound serves as an important intermediate for the synthesis of active ingredients in pesticides. cymitquimica.com While the biological efficacy and application rates of the final products are outside the scope of this discussion, the chemical pathways to these agrochemical intermediates are of significant interest. The structural features of this compound are incorporated into the final molecular structure of certain fungicides and herbicides.
For example, this alcohol is a known precursor in the synthesis of intermediates for certain strobilurin fungicides. The synthesis involves multistep sequences where the substituted benzyl moiety is a key component of the final molecule. The chloro and methoxy groups can influence the stability and reactivity of the intermediates throughout the synthesis process.
A generalized synthetic approach might involve the etherification of the benzyl alcohol with another molecule to form a key ether linkage, a common structural motif in many agrochemicals. The specific reaction conditions and subsequent transformations are tailored to construct the desired agrochemical intermediate.
Applications in Polymer and Coating Development
The reactivity of the hydroxyl group and the potential for functionalization of the aromatic ring make this compound a candidate for incorporation into polymers and coatings. Its role is primarily as a monomer or a modifying agent to impart specific chemical properties to the resulting material.
In polymer synthesis, the benzyl alcohol can be used to introduce the 4-chloro-2-methoxyphenyl group into a polymer backbone or as a pendant group. This can be achieved through polymerization reactions involving the hydroxyl group, such as esterification or etherification with other monomers. The presence of the chlorine atom can enhance flame retardant properties, while the methoxy group can influence the polymer's solubility and thermal stability.
While detailed end-product properties are not the focus, the initial synthetic steps are crucial. For instance, the reaction of this compound with an acid chloride or an isocyanate can lead to the formation of monomers suitable for polyester (B1180765) or polyurethane synthesis, respectively.
Use as a Reagent or Ligand Component in Catalysis
The structural features of this compound and its derivatives allow for their use in the field of catalysis, either as reagents or as components of more complex ligands for metal catalysts. The electronic properties of the substituted benzene (B151609) ring can influence the activity and selectivity of a catalytic system.
Derivatives of this compound can be synthesized to create ligands with specific coordination properties. For example, the benzyl alcohol can be converted into a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor. These ligands can then be coordinated to a transition metal center to form a catalyst for various organic transformations, such as cross-coupling reactions or hydrogenations. The chloro and methoxy substituents can electronically tune the metal center, thereby affecting the catalyst's performance.
While specific catalytic cycles are complex, the fundamental role of the ligand derived from this compound is to stabilize the metal center and to create a specific steric and electronic environment that facilitates the desired chemical reaction.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation beyond Basic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of 4-Chloro-2-methoxybenzyl alcohol in solution. While basic ¹H and ¹³C NMR provide initial identification, more advanced techniques can reveal subtle stereochemical and conformational details.
In the case of this compound, which is achiral, stereochemical analysis focuses on the relative positions of the substituents on the benzene (B151609) ring. The substitution pattern is confirmed by the chemical shifts and coupling patterns in the ¹H NMR spectrum. For instance, the aromatic protons will exhibit a specific splitting pattern (e.g., doublets and doublet of doublets) that is characteristic of a 1,2,4-trisubstituted benzene ring.
Conformational analysis by NMR can provide information about the preferred orientation of the hydroxymethyl and methoxy (B1213986) groups relative to the benzene ring. This can be investigated through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which detects through-space interactions between protons. For example, NOE experiments could reveal the proximity of the methoxy protons to one of the aromatic protons, helping to establish the preferred rotational conformation of the methoxy group. Similarly, the rotational freedom of the hydroxymethyl group can be assessed.
Advanced NMR experiments, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), are instrumental in unambiguously assigning all proton and carbon signals, further confirming the connectivity of the molecule.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.20-7.40 | m |
| Aromatic-H | 6.80-7.00 | m |
| -CH₂OH | ~4.60 | s |
| -OCH₃ | ~3.80 | s |
| -OH | Variable | s (broad) |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns. Actual values may vary depending on the solvent and other experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | 125-135 |
| C-OCH₃ | 155-160 |
| C-CH₂OH | 130-140 |
| Aromatic C-H | 110-130 |
| -CH₂OH | 60-65 |
| -OCH₃ | 55-60 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Elucidating Fragmentation Pathways and Reaction Monitoring
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for studying its fragmentation patterns under ionization. nih.gov The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound, which is 172.61 g/mol . nih.govsigmaaldrich.com Due to the presence of a chlorine atom, a characteristic M+2 peak will be observed at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org
The fragmentation of this compound in a mass spectrometer typically proceeds through several key pathways:
Alpha-cleavage: This involves the cleavage of the bond between the aromatic ring and the hydroxymethyl group, leading to the formation of a resonance-stabilized benzyl (B1604629) cation.
Loss of a methoxy group: Fragmentation can also occur via the loss of the methoxy radical (·OCH₃), resulting in a significant fragment ion.
Loss of a chloro radical: The cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (·Cl).
Dehydration: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O). libretexts.org
The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, aiding in its identification and structural confirmation.
Furthermore, mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is an invaluable tool for reaction monitoring. For example, in the synthesis of this compound, GC-MS can be used to track the disappearance of starting materials and the appearance of the product in real-time. rsc.org This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize the yield and purity of the desired product. nih.govrsc.org
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment | m/z (for ³⁵Cl) | Possible Origin |
| [M]⁺ | 172 | Molecular Ion |
| [M+2]⁺ | 174 | Molecular Ion with ³⁷Cl |
| [M-H₂O]⁺ | 154 | Loss of water |
| [M-CH₃O]⁺ | 141 | Loss of methoxy radical |
| [M-Cl]⁺ | 137 | Loss of chlorine radical |
Note: The relative intensities of these fragments will depend on the ionization method and energy.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), allowing for the identification of functional groups present in this compound. libretexts.org
Key vibrational modes for this compound include:
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. libretexts.org
C-H Stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methoxy and hydroxymethyl groups are found in the 2850-3000 cm⁻¹ range. theaic.org
C=C Stretch (aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. theaic.org
C-O Stretch: The C-O stretching vibrations of the alcohol and ether functional groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. theaic.org
C-Cl Stretch: The C-Cl stretching vibration is expected to be observed in the lower frequency region of the fingerprint, generally between 600-800 cm⁻¹.
Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule. For instance, the symmetric breathing mode of the benzene ring is often a strong band in the Raman spectrum. theaic.org
These spectroscopic techniques are also highly effective for monitoring functional group transformations during chemical reactions. For example, if this compound is oxidized to the corresponding aldehyde, the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band (typically around 1700 cm⁻¹) in the IR spectrum would clearly indicate the progress of the reaction.
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| -OH | O-H Stretch | 3200-3600 (broad) | IR |
| Aromatic C-H | C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H | C-H Stretch | 2850-3000 | IR, Raman |
| Aromatic C=C | C=C Stretch | 1450-1600 | IR, Raman |
| C-O (alcohol, ether) | C-O Stretch | 1000-1300 | IR, Raman |
| C-Cl | C-Cl Stretch | 600-800 | IR, Raman |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and intermolecular interactions.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, which is a solid at room temperature with a melting point of 46-48 °C, single-crystal X-ray diffraction can provide a wealth of information. fishersci.com
A successful crystallographic analysis would yield:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.
Conformation: The exact conformation of the molecule in the crystalline state, including the dihedral angles that define the orientation of the hydroxymethyl and methoxy substituents relative to the benzene ring.
Intermolecular interactions: Crucial information about how the molecules pack together in the crystal lattice. This includes the identification and characterization of hydrogen bonds, which are expected to be significant due to the presence of the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules. Other intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, would also be elucidated.
The crystal structure of a related compound, 4-methoxybenzaldehyde (B44291), has been reported, providing a basis for comparison. nih.gov Understanding the solid-state structure of this compound is important for comprehending its physical properties, such as its melting point and solubility.
Interactive Data Table: Expected Unit Cell Parameters for this compound (Hypothetical)
| Parameter | Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 5-10 |
| b (Å) | 10-15 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
Note: These are hypothetical values based on typical organic molecules of similar size and complexity. Actual values can only be determined experimentally.
Theoretical and Computational Studies of 4 Chloro 2 Methoxybenzyl Alcohol and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 4-Chloro-2-methoxybenzyl alcohol and its derivatives. These computational methods provide insights into molecular properties that are often difficult to obtain through experimental means alone.
Studies employing DFT methods like B3LYP and B3PW91 have been used to optimize the geometry of related molecules and calculate various parameters. epstem.net For instance, calculations of 1H-NMR and 13C-NMR isotropic chemical shift values using the Gauge-Including Atomic Orbital (GIAO) method have shown a strong correlation with experimental data, validating the accuracy of the theoretical models. epstem.net The correlation between theoretical and experimental data is often evaluated using a linear regression analysis, where the coefficient of determination (R²) indicates the goodness of fit. epstem.net
Furthermore, these calculations can predict electronic properties such as dipole moments, HOMO-LUMO energy gaps, and Mulliken charges. epstem.net The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps, another output of these calculations, visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and thus predicting reactivity towards other chemical species. epstem.net
The reactivity of benzyl (B1604629) derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For example, the solvolysis rates of substituted benzyl chlorides are highly dependent on the electronic effects of the substituents. nih.gov These effects can be quantified and separated into resonance (σr) and polar (σn) components using a four-parameter Hammett equation. nih.gov This allows for a detailed understanding of how substituents like the chloro and methoxy (B1213986) groups in this compound influence its reactivity.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | (4-chloro-2-methoxyphenyl)methanol |
| CAS Number | 55685-75-1 |
| InChI Key | AXXPZAITCCIOIA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)Cl)CO |
| Source: PubChem nih.gov |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the influence of the solvent environment on the behavior of molecules like this compound and for exploring their intermolecular interactions. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior.
MD simulations can be used to investigate how different solvents affect the properties and interactions of a solute. arxiv.org For example, the density, ultrasonic velocity, and viscosity of binary mixtures of related compounds with various polar and non-polar solvents have been studied to understand solute-solvent interactions. sphinxsai.com In polar solvents like ethanol (B145695) and acetonitrile, strong intermolecular forces such as dipole-dipole interactions and hydrogen bonding are significant. sphinxsai.com In contrast, interactions in non-polar solvents are generally weaker. sphinxsai.com The formation of intermolecular hydrogen bonds between the solute and solvent molecules can lead to the formation of well-ordered structures. sphinxsai.com
The study of acoustical parameters derived from experimental measurements, such as adiabatic compressibility and intermolecular free length, can be complemented by MD simulations to provide a molecular-level interpretation of these macroscopic properties. sphinxsai.comnih.gov A decrease in adiabatic compressibility and intermolecular free length suggests stronger intermolecular interactions, resulting in a more tightly packed liquid structure. sphinxsai.com
Mixed-solvent MD simulations, which use a combination of small organic probe molecules, can identify potential binding sites on a molecule's surface. nih.gov This technique is particularly useful for discovering allosteric sites that may not be apparent from a static crystal structure. nih.gov By analyzing the binding preferences of the probes, researchers can identify "hotspots" on the protein surface that are likely to bind to other molecules. nih.gov
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods are widely used to predict the spectroscopic properties of molecules, and these theoretical predictions can be compared with experimental data to validate both the computational model and the experimental assignments.
For this compound, experimental spectroscopic data is available, including Fourier-transform infrared (FTIR) and Raman spectra. nih.gov The FTIR spectrum has been recorded using both a film (acetone) technique and an Attenuated Total Reflectance (ATR) technique. nih.gov The Raman spectrum has also been experimentally determined. nih.gov
Theoretical calculations, such as those using DFT, can predict vibrational frequencies that correspond to the peaks observed in IR and Raman spectra. epstem.net The calculated frequencies are often scaled by appropriate factors to improve agreement with experimental data. epstem.net The theoretical infrared spectrum can then be generated and compared with the experimental spectrum. epstem.net
Similarly, as mentioned in section 7.1, NMR chemical shifts can be calculated using the GIAO method. epstem.net The correlation between the calculated and experimental chemical shifts for both ¹H and ¹³C nuclei can be plotted, and a high R² value indicates a strong agreement. epstem.net Such comparisons are crucial for confirming the molecular structure and for assigning the observed spectral peaks to specific atoms or functional groups within the molecule.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy landscape provides a conceptual and computational framework for understanding the thermodynamics and kinetics of these conformational changes. rsc.org
For a molecule like this compound, which has several rotatable bonds (e.g., the C-O bond of the methoxy group and the C-C bond of the benzyl alcohol moiety), multiple conformations are possible. Computational methods can be used to map the potential energy surface of the molecule as a function of these rotational degrees of freedom. This mapping helps to identify the low-energy, stable conformations (local minima) and the energy barriers (saddle points) that separate them. researchgate.net
Computational Investigation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying the transition states and intermediates that connect reactants and products. This is particularly valuable for understanding the reactivity of compounds like this compound in various chemical transformations.
For reactions involving benzyl derivatives, such as solvolysis, computational studies can help to distinguish between different possible mechanisms, for instance, a stepwise mechanism involving a carbocation intermediate versus a concerted mechanism. nih.gov The solvolysis of benzyl chlorides, for example, can proceed through different pathways depending on the substituents on the aromatic ring. nih.gov Electron-donating groups tend to stabilize a carbocation intermediate, favoring a stepwise mechanism, while electron-withdrawing groups may favor a more concerted pathway.
DFT calculations can be used to locate the transition state structures and calculate their energies. rsc.org The activation energy of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies for different proposed mechanisms, the most likely reaction pathway can be identified. rsc.org
For example, in the solvolysis of 4-methoxybenzyl chloride, the addition of electron-withdrawing meta-substituents can affect the position of the transition state for solvent addition to the carbocation intermediate, a phenomenon known as the Hammond effect. nih.gov Computational studies can model these effects and provide a detailed picture of the changes in the transition state structure along the reaction coordinate. nih.gov
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The industrial synthesis of substituted benzyl (B1604629) alcohols is undergoing a paradigm shift towards greener and more efficient methodologies. Future research for preparing 4-Chloro-2-methoxybenzyl alcohol will likely focus on moving away from traditional multi-step processes that often involve harsh reagents and generate significant waste.
Key areas of development include:
Catalytic C-H Oxidation: Direct oxidation of the corresponding toluene (B28343) derivative (4-chloro-2-methoxytoluene) represents a highly atom-economical approach. Research into selective catalysts, potentially using transition metals, that can functionalize the benzylic C-H bond without over-oxidation to the aldehyde or carboxylic acid is a primary goal. acs.org
Green Oxidants: A significant advancement lies in the use of environmentally benign oxidants like molecular oxygen or hydrogen peroxide, replacing stoichiometric heavy-metal oxidants. google.com For instance, methods developed for producing p-methoxybenzyl alcohol using oxygen as a cheap and green oxidant could be adapted, avoiding halogenated initiators and reducing waste. google.com
Photocatalysis: Visible-light-induced photocatalysis offers a mild and sustainable pathway for C-O bond formation. organic-chemistry.org This approach can enable the direct decarboxylative hydroxylation of corresponding carboxylic acids under gentle reaction conditions, using molecular oxygen as the terminal oxidant. organic-chemistry.org
Continuous Flow Systems: The use of microreactor technology can significantly improve the safety and efficiency of oxidation reactions. tubitak.gov.tr As demonstrated in the Swern oxidation of benzyl alcohol to benzaldehyde (B42025), continuous flow systems allow for better temperature control, shorter reaction times, and can be operated at near-room temperature instead of cryogenic conditions, enhancing the sustainability of the process. tubitak.gov.tr
| Synthesis Strategy | Key Advantages | Relevant Research Area |
| Direct C-H Oxidation | High atom economy, reduces steps | Development of selective transition-metal catalysts |
| Green Oxidants | Environmentally benign, low cost | Use of O₂ or H₂O₂ in catalytic cycles |
| Photocatalysis | Mild conditions, uses light energy | Decarboxylative hydroxylation, C-O bond formation |
| Flow Chemistry | Enhanced safety, efficiency, control | Microreactor-based oxidation reactions |
Exploration of Novel Reactivity Profiles and Catalytic Transformations
Beyond its role as a synthetic intermediate, the unique electronic and steric properties imparted by the chloro and methoxy (B1213986) substituents on the benzyl alcohol scaffold invite the exploration of novel chemical transformations.
Future research will likely focus on:
Photocatalytic Oxidation: The selective oxidation of this compound to its corresponding aldehyde is a transformation of significant interest. Research into photocatalytic systems, such as those using flavin-zinc(II)-cyclen complexes or titanium dioxide (TiO₂), can offer highly efficient and selective conversions under mild, light-irradiated conditions. nih.govresearchgate.net These methods can operate in aqueous media and utilize air as the oxidant, aligning with green chemistry principles. nih.govresearchgate.net
Asymmetric Catalysis: Developing catalytic systems for the enantioselective substitution of the hydroxyl group would open pathways to chiral molecules derived from this compound. Recent advances in palladium/copper co-catalyzed systems have enabled the stereodivergent synthesis of benzylic alcohol derivatives, a methodology that could be extended to this substrate. nih.gov
Mechanistic Studies: A deeper understanding of the oxidation mechanisms of substituted benzyl alcohols is crucial for designing more efficient catalysts. researchgate.net Studies correlating the reaction rates with electronic parameters of the substituents, as seen in oxidations by reagents like imidazolium fluorochromate, provide fundamental insights that guide the development of new transformations. researchgate.net
Integration with Automated and High-Throughput Synthesis Platforms
The increasing demand for rapid discovery and optimization of new molecules in pharmaceuticals and materials science necessitates the integration of synthetic chemistry with automated platforms. This compound and its derivatives are well-suited for such approaches.
Combinatorial Synthesis: The advent of automated combinatorial synthesis allows for the rapid generation of libraries of compounds. acs.org Using this compound as a core scaffold, automated platforms can efficiently perform parallel reactions to create a diverse set of derivatives for high-throughput screening in drug discovery or materials science.
Flow Chemistry Automation: Continuous flow microreactors, noted for their efficiency and control, are inherently amenable to automation. tubitak.gov.tr An automated flow system could be developed for the multi-step synthesis of complex molecules starting from this compound, enabling streamlined production and optimization of reaction conditions with minimal manual intervention.
Advanced Applications in Functional Material Design (non-biological)
The distinct chemical properties of this compound make it an attractive building block for novel functional materials. Its aromatic ring, chloro- and methoxy-substituents, and reactive hydroxyl group can be leveraged to create polymers and coatings with tailored characteristics. chemimpex.com
Emerging research in this area includes:
Polymer Synthesis: Incorporation of the 4-chloro-2-methoxybenzyl moiety into polymer backbones or as a pendant group can impart specific properties such as improved thermal stability, flame retardancy (due to the chlorine atom), and modified optical properties (e.g., refractive index).
Coating Formulations: As a component in coatings, it can contribute to enhanced durability and performance. chemimpex.com The molecule can act as a reactive monomer in the formation of specialty resins or as an additive to modify the surface properties and chemical resistance of the final coating.
Predictive Modeling for Structure-Reactivity Relationships
Advancements in computational chemistry are enabling the in silico prediction of chemical reactivity, which can accelerate the discovery of new reactions and optimize existing ones. Developing predictive models for the reactivity of substituted benzyl alcohols, including this compound, is a key future direction.
Quantitative Structure-Reactivity Relationships (QSRR): Building on established Quantitative Structure-Activity Relationship (QSAR) models, which have been used to correlate the structure of benzyl alcohols with biological toxicity, QSRR models can predict chemical reactivity. nih.govnih.gov These models use molecular descriptors, such as Hammett constants and Charton's triparametric LDR equation, to correlate the electronic and steric effects of substituents with reaction rates. researchgate.netnih.gov
Data-Driven and Machine Learning Models: A novel workflow involves using data-driven modeling to predict reactivity parameters directly from molecular structures, enabling real-time predictions without the need for time-consuming quantum chemical calculations. chemrxiv.org Applying such machine learning approaches to the chemical space of substituted benzyl alcohols would allow chemists to rapidly assess the feasibility of new reactions and design more effective synthetic routes. chemrxiv.org
| Modeling Approach | Input Data | Predicted Output | Application |
| QSAR | Molecular descriptors (e.g., hydrophobicity, electronic effects) | Biological activity/toxicity | Initial screening for potential biological impact |
| QSRR | Physical organic descriptors (e.g., Hammett, Taft, Charton parameters) | Reaction rates, equilibrium constants | Optimization of reaction conditions, catalyst design |
| Machine Learning | High-dimensional structural information | Reactivity parameters, site selectivity | Real-time synthesis planning, discovery of novel reactions |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-chloro-2-methoxybenzyl alcohol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic reduction. For example, derivatives of chlorinated methoxybenzyl alcohols can be prepared by reacting 2-methoxybenzyl alcohol derivatives with chlorinating agents (e.g., SOCl₂ or PCl₃) under controlled conditions. Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of chlorinating agent) and reaction time (4–6 hours at 0–5°C) to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for methoxy-substituted benzene) and the hydroxymethyl group (δ 4.4–4.6 ppm, singlet) .
- FT-IR : Confirm O-H (3300–3500 cm⁻¹), C-Cl (550–750 cm⁻¹), and C-O (1250–1050 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 172.6 for C₈H₉ClO₂) .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound is moderately polar due to the hydroxyl and methoxy groups. Preferred solvents include:
- Polar aprotic : DMSO, DMF (for reactions requiring high solubility).
- Polar protic : Methanol, ethanol (for recrystallization).
- Nonpolar : Dichloromethane (for extraction).
Solubility in water is limited (<1 mg/mL at 25°C), requiring co-solvents like acetone for aqueous-phase reactions .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its regioselectivity in substitution reactions?
- Methodological Answer : The chlorine atom at the para position directs electrophilic substitution to the ortho position relative to the methoxy group due to its electron-withdrawing inductive effect. Computational studies (e.g., DFT) show that the methoxy group’s +M effect stabilizes intermediates at the ortho site, while steric hindrance from the hydroxymethyl group limits reactivity at the meta position. Experimental validation via competitive reactions with nitrating agents (HNO₃/H₂SO₄) confirms >80% ortho product formation .
Q. What strategies resolve contradictory data on the antibacterial activity of this compound derivatives?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values often arise from:
- Strain variability : Test against standardized bacterial strains (e.g., E. coli ATCC 25922).
- Synergistic effects : Combine with β-lactam antibiotics to assess potentiation.
- Structural analogs : Compare activity of this compound with 4-methoxybenzyl alcohol (control) to isolate the chlorine’s role. Recent studies show a 2.5-fold increase in efficacy against Gram-positive bacteria when the chlorine is retained .
Q. How can computational modeling predict the oxidative stability of this compound under catalytic conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (BDEs) for the O-H and C-Cl bonds. Results indicate the O-H bond (BDE ≈ 85 kcal/mol) is more susceptible to oxidation than C-Cl (BDE ≈ 95 kcal/mol). Experimental validation via TGA (Thermogravimetric Analysis) under O₂ shows decomposition onset at 180°C, aligning with DFT predictions .
Q. What analytical methods are best suited for quantifying trace impurities in this compound samples?
- Methodological Answer : Use HPLC-UV/Vis with a C18 column (mobile phase: 60:40 acetonitrile/water, 1 mL/min) to detect chlorinated byproducts (retention time: 8.2–8.5 min). For ppm-level detection, LC-MS/MS in MRM mode (m/z transitions: 172.6 → 137.1) identifies impurities like 4-chloro-2-methoxybenzaldehyde (<0.1% w/w) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
